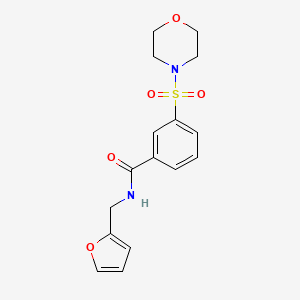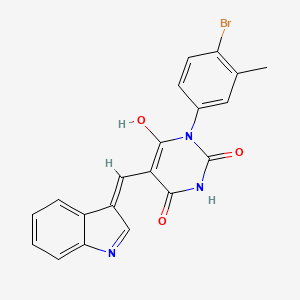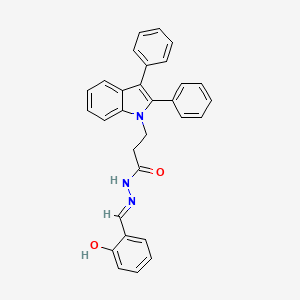
N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide, commonly known as FMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMSB belongs to the class of benzamide compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FMSB involves the inhibition of several enzymes involved in inflammation and cancer progression. FMSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FMSB has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
FMSB has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators. FMSB has also been found to exhibit anti-cancer properties by inhibiting the activity of enzymes involved in cancer progression and metastasis. In addition, FMSB has been shown to exhibit anti-diabetic properties by improving insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FMSB in lab experiments include its potent activity and well-established synthesis method. FMSB has been extensively studied in vitro and in vivo, and its activity has been well-characterized. However, the limitations of using FMSB in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be exercised when using FMSB in lab experiments.
Orientations Futures
There are several potential future directions for the study of FMSB. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in vivo. Another potential direction is to investigate the potential use of FMSB as a drug candidate for the treatment of diabetes. Additionally, the development of more soluble and less toxic analogs of FMSB could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of FMSB involves the reaction of 2-furylacetaldehyde with 4-morpholinylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with the amine group of 3-aminobenzamide to form FMSB. The synthesis of FMSB has been reported in several research papers and is a well-established method.
Applications De Recherche Scientifique
FMSB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. FMSB has also been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. Due to its potent activity, FMSB has been proposed as a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-16(17-12-14-4-2-8-23-14)13-3-1-5-15(11-13)24(20,21)18-6-9-22-10-7-18/h1-5,8,11H,6-7,9-10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOSVJNZZINQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)

![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6069768.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6069778.png)

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B6069796.png)
![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)
![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B6069810.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6069812.png)